o-Phenylenediamine

ELISA Immunoassay Horseradish Peroxidase

Select o-Phenylenediamine (OPD) for its unique ortho-configuration, enabling exclusive intramolecular cyclocondensations and monomeric metal chelation that meta and para isomers cannot replicate. This building block is essential for synthesizing benzimidazoles, quinoxalines, and benzodiazepines with 100% atom economy in solid-state cascade reactions, and serves as the high-sensitivity HRP substrate for detecting low-abundance biomarkers. Ensure your synthesis or diagnostic kit achieves the target product and performance by choosing the correct isomer.

Molecular Formula C6H8N2
C6H4(NH2)2
C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 95-54-5
Cat. No. B120857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Phenylenediamine
CAS95-54-5
Synonyms1,2-Benzenediamine;  o-Phenylenediamine;  1,2-Diaminobenzene;  2-Aminoaniline;  C.I. 76010;  C.I. Oxidation Base 16;  IK 3;  NSC 5354;  Orthamine;  o-Aminoaniline;  o-Aminophenylamine;  o-Benzenediamine;  o-Diaminobenzene
Molecular FormulaC6H8N2
C6H4(NH2)2
C6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)N
InChIInChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2
InChIKeyGEYOCULIXLDCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
Freely soluble in alcohol, chloroform, ether
Soluble in water, ethyl ether, benzene, chloroform;  very soluble in ethanol
In water, 4.07X10+4 mg/L at 35 °C
Solubility in water, g/100ml at 35 °C: 0.4

Structure & Identifiers


Interactive Chemical Structure Model





o-Phenylenediamine (CAS 95-54-5) for R&D and Industrial Synthesis: Technical Specifications and Baseline Profile


o-Phenylenediamine (OPD, 1,2-diaminobenzene, CAS 95-54-5) is an aromatic diamine with the formula C₆H₄(NH₂)₂. Characterized by two amino groups in the ortho position, OPD exists as colorless monoclinic crystals in its pure form, with a melting point of 102–104 °C and a boiling point of 252–258 °C [1]. It is sparingly soluble in cold water but readily soluble in ethanol, ether, and chloroform . As a versatile building block, OPD serves as a critical precursor in the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines . Its chemical behavior is distinguished by its ability to undergo condensation with aldehydes, ketones, and acids, as well as oxidation, substitution, and diazotization reactions , establishing its role as an essential intermediate across pharmaceutical, agrochemical, dye, and advanced material industries.

o-Phenylenediamine (CAS 95-54-5) Procurement: Why Its Ortho-Configuration Precludes Generic Interchange with Meta- and Para-Isomers


The selection of a phenylenediamine isomer is not arbitrary; the relative position of the two amino groups on the benzene ring dictates fundamentally different chemical behaviors and performance outcomes. For o-phenylenediamine (OPD), the ortho-configuration confers a unique ability for both nitrogen atoms to coordinate to a single metal center, enabling the formation of stable monomeric chelates and facilitating intramolecular cyclocondensations to form fused heterocycles [1]. In stark contrast, the meta- and para-isomers (MPD and PPD) typically function as bridging ligands due to the spatial separation of their amino groups, leading to the formation of polymeric or dimeric structures with distinct properties [2]. Furthermore, the isomers exhibit vastly different toxicological and safety profiles, with OPD demonstrating a significantly higher mutagenic potency than its counterparts [3]. Consequently, substituting OPD with MPD or PPD in a synthesis or formulation would not merely alter reaction kinetics but would likely result in a completely different product, a failed reaction, or an unexpected hazard profile. The evidence detailed in Section 3 provides quantifiable metrics that underscore the necessity of selecting OPD for applications where its ortho-specific chemistry is required.

o-Phenylenediamine (95-54-5) Technical Evidence: A Quantitative Comparison of Performance, Safety, and Synthesis Metrics


ELISA Substrate Sensitivity: OPD vs. ABTS vs. TMB in HRP-Based Assays

o-Phenylenediamine (OPD) is a traditional and widely used substrate for horseradish peroxidase (HRP) in ELISA. It offers a distinct sensitivity profile compared to alternatives like ABTS and TMB. OPD provides high sensitivity, which is particularly advantageous for detecting low-abundance analytes where maximizing signal is critical [1]. While ABTS is recognized for its very low background signal, it is consistently reported as being less sensitive than OPD . TMB is often noted for its non-carcinogenic nature and intermediate sensitivity, making it a common choice in many standard applications [2].

ELISA Immunoassay Horseradish Peroxidase Colorimetric Detection

Mutagenic Potency Comparison: OPD vs. MPD vs. PPD in Plant Bioassay

In a direct comparative study using the Tradescantia stamen hair mutation assay, o-phenylenediamine (OPD) exhibited significantly higher mutagenic potency than its meta- and para-isomers. The study provides quantitative mutagenic potencies for all three isomers under identical experimental conditions, establishing a clear rank order [1].

Toxicology Genotoxicity Mutagenicity Environmental Safety

Coordination Chemistry: Bidentate Chelation of OPD vs. Bridging Behavior of MPD and PPD

The ortho-arrangement of amino groups in o-phenylenediamine (OPD) enables it to function as a bidentate chelating ligand, binding a single metal ion through both nitrogen atoms to form stable monomeric complexes. This is in direct contrast to the meta- and para-isomers, where the spatial separation of the amino groups prevents simultaneous coordination to the same metal center, instead favoring bridging between multiple metal ions to form di- or polymeric species [1].

Coordination Chemistry Metal Complexes Schiff Base Ligands Catalysis

Solid-State Synthesis Efficiency: Quantitative Yield and Atom Economy with 1,2-Dicarbonyls

o-Phenylenediamine (OPD) demonstrates exceptional synthetic efficiency in solid-state cascade condensations with 1,2-dicarbonyl compounds, a reaction pathway not accessible to its meta- and para-isomers. A study reports that OPD can undergo these reactions to afford quantitative yields (100% yield in eight reported cases) of heterocyclic products with unparalleled atom economy and no waste formation, eliminating the need for subsequent purification steps [1].

Green Chemistry Solid-State Synthesis Heterocyclic Chemistry Atom Economy

Fluorescence-Based Isomer Detection: High Selectivity for OPD Using a Phenazine Macrocycle Sensor

The structural similarity of phenylenediamine isomers makes their discrimination analytically challenging. A novel "turn-on" fluorescent sensor (PNH-I2) has been developed that enables the naked-eye identification and ultra-sensitive detection of o-phenylenediamine (OPD) over its isomers. The sensor achieves an exceptionally low limit of detection (LOD) for OPD, which is orders of magnitude lower than many reported methods, allowing for trace-level quantification [1].

Analytical Chemistry Fluorescent Sensor Isomer Discrimination Environmental Monitoring

Acute Oral Toxicity Profile: OPD vs. PPD in Rodent Models

The acute toxicity profile of o-phenylenediamine (OPD) differs markedly from its para-isomer. A direct comparison of LD50 values reveals that OPD is significantly less toxic in acute oral exposures than p-phenylenediamine (PPD), a fact that carries implications for handling safety and regulatory classification [1].

Toxicology Safety Data Acute Toxicity Risk Assessment

Validated Application Scenarios for o-Phenylenediamine (CAS 95-54-5): From Green Synthesis to Specialized Analytics


Green and High-Throughput Synthesis of Quinoxaline Derivatives

OPD is the essential substrate for solid-state cascade condensations with 1,2-dicarbonyl compounds, enabling a waste-free synthetic route to quinoxaline derivatives. This approach delivers quantitative yields (100% in eight cases) with unparalleled atom economy and eliminates the need for solvents and product purification [1]. This makes OPD the preferred choice for developing sustainable and cost-effective manufacturing processes for these important heterocyclic building blocks in pharmaceuticals and advanced materials.

High-Sensitivity ELISA Substrate for Low-Abundance Analyte Detection

In immunoassays where maximizing signal from low-concentration targets is paramount, OPD serves as a high-sensitivity substrate for horseradish peroxidase (HRP) [1]. Its sensitivity profile is superior to that of the low-background but less sensitive ABTS substrate [2]. This makes OPD the substrate of choice for research and diagnostic kits designed to detect trace amounts of biomarkers, hormones, or pathogens where other colorimetric methods may fail.

Environmental Monitoring of Phenylenediamine Isomer Contamination

Due to its distinct chemical reactivity, OPD can be selectively detected and quantified in the presence of its isomers using advanced analytical methods like fluorescence sensing [1] or GC-MS/HPLC-MS/MS [2]. This selective detection is crucial for environmental monitoring programs assessing water quality, as it allows for precise quantification of OPD—a compound with a higher mutagenic potency than its isomers —in complex environmental samples, thereby informing accurate risk assessments.

Synthesis of Mononuclear Metal Complexes for Catalysis and Materials Science

The unique ortho-configuration of OPD enables it to act as a bidentate chelating ligand, forming stable, well-defined monomeric complexes with metal ions [1]. This contrasts sharply with MPD and PPD, which form polymeric networks. OPD is therefore the essential precursor for synthesizing specific mononuclear metal complexes used as homogeneous catalysts, building blocks for metal-organic frameworks (MOFs), and materials exhibiting interesting magnetic properties like spin-crossover.

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